molecular formula C27H23NO6 B15025425 1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025425
M. Wt: 457.5 g/mol
InChI Key: KJIQWRMCLFGQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocycles with a bicyclic scaffold comprising a chromone (benzopyran) and a pyrrole ring. The structure features a 4-hydroxy-3-methoxyphenyl group at position 1, a 4-methoxybenzyl group at position 2, and a methyl substituent at position 5. The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, a method optimized for high efficiency (92% success rate) and scalability .

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO6/c1-15-4-11-21-19(12-15)25(30)23-24(17-7-10-20(29)22(13-17)33-3)28(27(31)26(23)34-21)14-16-5-8-18(32-2)9-6-16/h4-13,24,29H,14H2,1-3H3

InChI Key

KJIQWRMCLFGQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Biological Activity

The compound 1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of the compound features a complex chromeno-pyrrole framework, characterized by the following components:

  • Chromeno moiety : Provides antioxidant properties.
  • Pyrrole ring : Associated with various biological activities including antibacterial and anti-inflammatory effects.

1. Antioxidant Activity

Research indicates that compounds in the chromeno-pyrrole family exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of chromeno[2,3-c]pyrroles showed IC50 values in the micromolar range against various free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. For instance, a series of pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This activity is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases .

Case Study 1: Antioxidant Evaluation

A study conducted on various chromeno-pyrrole derivatives, including our compound of interest, assessed their antioxidant capacity using DPPH and ABTS assays. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models .

Case Study 2: Antimicrobial Testing

In another study, a library of pyrrole derivatives was synthesized and screened for antimicrobial activity. The compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections .

Research Findings

Activity Assay Method IC50/MIC Values
AntioxidantDPPH/ABTSMicromolar range
AntimicrobialBroth microdilution3.12 - 12.5 µg/mL
Anti-inflammatoryCytokine production assaySignificant inhibition

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis via MCR allows rapid diversification of substituents (e.g., methoxy, halogen, alkyl groups), enabling tailored bioactivity optimization .
  • Natural analogs like Pyranonigrin A highlight the scaffold’s inherent bioactivity but lack synthetic scalability compared to laboratory-optimized routes .

Key Observations :

  • Chromeno[2,3-d]pyrimidines demonstrate superior cytotoxicity, likely due to pyrimidine’s DNA-intercalating properties, absent in the pyrrole-based target compound .
Physicochemical and Pharmacokinetic Comparisons

Table 3: ADMET and Molecular Docking Predictions

Compound LogP Hydrogen Bond Donors Molecular Docking Affinity (kcal/mol)
Target Compound ~3.5 (estimated) 2 (-OH, -NH) Not studied
Pyridin-2-one derivatives 2.8–3.2 2 (-OH, -NH) -8.2 to -9.1 (vs. bacterial proteins)
Spiro Chromeno-pyrroles ~4.0 1 (-NH) -7.5 to -8.5 (vs. kinase targets)

Key Observations :

  • The target compound’s methoxy groups may enhance lipophilicity (higher LogP) compared to pyridin-2-one derivatives, affecting membrane permeability .

Preparation Methods

Core Framework Assembly

The chromeno[2,3-c]pyrrole scaffold is constructed via a one-pot reaction of:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives (providing the chromene diketone backbone)
  • 4-Methoxybenzylamine (introducing the N1-benzyl group)
  • 4-Hydroxy-3-methoxybenzaldehyde (supplying the C1 aryl substituent)

Reaction Conditions :

  • Solvent: Ethanol/Acetic acid (1:1 v/v)
  • Temperature: Reflux (80°C)
  • Catalyst: None required (acidic medium promotes imine formation)
  • Time: 20–24 hours

Mechanistic Steps :

  • Knoevenagel condensation between aldehyde and diketone forms α,β-unsaturated ketone.
  • Michael addition of 4-methoxybenzylamine to the enone system.
  • Intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group.
  • Aromatization through dehydration to yield the dihydrochromenopyrrole core.

Table 1: Yield Optimization for Multicomponent Synthesis

Starting Material Ratio (Aldehyde:Amine:Diketone) Yield (%) Purity (HPLC)
1:1:1 43 89%
1:1.1:1 68 93%
1:1.2:1 72 95%

Excess amine (1.1–1.2 eq.) improves yields by driving imine formation to completion.

Stepwise Annulation Strategies

Chromene Ring Formation

Intermediate 1 : 7-Methyl-4-(2-hydroxyphenyl)-2,4-dioxobutanoate

  • Synthesized via Claisen condensation of ethyl acetoacetate with 2-hydroxy-5-methylbenzaldehyde under basic conditions (K₂CO₃, EtOH).

Key Data :

  • Reaction time: 6 hours
  • Yield: 78%
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 2.41 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.92–7.58 (m, 3H, aromatic).

Pyrrole Annulation

Intermediate 2 : N-(4-Methoxybenzyl)-4-hydroxy-3-methoxybenzylamine

  • Prepared by reductive amination of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxybenzylamine using NaBH₄ in MeOH.

Reaction Scheme :

  • Condensation of aldehyde and amine to form Schiff base.
  • Reduction with NaBH₄ at 0°C yields secondary amine.

Conditions :

  • Temperature: 0°C → RT
  • Time: 4 hours
  • Yield: 85%.

Final Cyclization :
Intermediate 1 and Intermediate 2 undergo cyclocondensation in toluene/AcOH (1:1) at 80°C for 12 hours. Acid catalysis facilitates both enamine formation and cyclodehydration.

Table 2: Comparative Analysis of Annulation Methods

Method Yield (%) Purity (%) Scalability
Multicomponent (One-Pot) 72 95 Moderate
Stepwise Annulation 68 97 High

Functional Group Modifications

Methyl Group Introduction at C7

The 7-methyl substituent is incorporated via:

  • Directed ortho-Metalation : Treatment of 2-hydroxy-5-methylbenzaldehyde with LDA followed by quenching with CO₂ yields the substituted diketone precursor.
  • Friedel-Crafts Alkylation : Using MeCl and AlCl₃ on preformed chromene intermediates.

Challenges :

  • Competitive over-alkylation at electron-rich aromatic positions.
  • Mitigation: Low-temperature (-78°C) conditions and stoichiometric control.

Methoxybenzyl Protection Strategies

  • Selective O-Methylation : 4-Hydroxybenzyl intermediates are methylated using Me₂SO₄/K₂CO₃ in acetone.
  • Benzyl Group Stability : The 4-methoxybenzyl group remains intact under acidic cyclization conditions but requires hydrogenolysis for deprotection (Pd/C, H₂).

Process Optimization and Scalability

Continuous Flow Synthesis

Microreactor systems enhance:

  • Heat Transfer : Exothermic cyclization steps controlled at 80±2°C.
  • Mixing Efficiency : Reduced formation of byproducts (e.g., dimeric species) by 22% compared to batch reactors.

Table 3: Batch vs. Flow Synthesis Metrics

Parameter Batch Reactor Flow Reactor
Yield 68% 74%
Reaction Time 20 h 8 h
Byproduct Formation 12% 5%

Green Chemistry Considerations

  • Solvent Recycling : Ethanol is recovered via fractional distillation (85% efficiency).
  • Catalyst-Free Conditions : Eliminates metal contamination in APIs.

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 4.12 (d, 2H, J=14 Hz, CH₂), 6.82–7.45 (m, 8H, aromatic), 9.21 (s, 1H, OH).
  • HRMS : m/z 491.1584 [M+H]⁺ (calc. 491.1588).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • XRD : Monoclinic crystal system, P2₁/c space group (analogous structures).

Industrial-Scale Production Insights

  • Cost Analysis : Raw material costs account for 62% of total production; optimized amine recovery reduces expenses by 18%.
  • Regulatory Compliance : ICH Q3D guidelines for residual solvents (EtOH < 500 ppm).

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated cyclization reduces energy input by 40%.
  • Biocatalytic Approaches : Engineered P450 enzymes enable stereoselective oxidation at C3/C9 positions (experimental stage).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key variables include solvent choice (e.g., ethanol vs. DMF), stoichiometry of hydrazine hydrate (3–7 eq.), and reaction temperature (80–120°C). For example, yields range from 45% to 78% depending on substituent compatibility . Optimization should prioritize solvent polarity to stabilize intermediates and reduce side reactions.

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the chromeno-pyrrole core and substituent orientations. Key parameters include bond lengths (e.g., C–O in methoxy groups: ~1.36 Å) and dihedral angles between aromatic rings. Complementary techniques like NMR (e.g., ¹H NMR for methoxy protons at δ 3.7–3.9 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using broth microdilution assays (MIC determination). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prioritize libraries synthesized via modular approaches to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound under conflicting yield data?

  • Methodological Answer : Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading. For instance, conflicting yields in hydrazine-mediated reactions () may arise from competing pathways; DoE identifies dominant factors (e.g., excess hydrazine (7 eq.) favors ring closure but risks overfunctionalization). Use ANOVA to resolve contradictions .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density (e.g., Fukui indices) at reactive sites (e.g., pyrrole N–H). Molecular docking (AutoDock Vina) against targets like DNA gyrase or tubulin can prioritize derivatives for synthesis. Compare results with experimental IC₅₀ values to validate models .

Q. How do crystal packing and intermolecular interactions influence the compound’s stability and solubility?

  • Methodological Answer : Analyze SC-XRD data for intermolecular forces (e.g., C–H⋯π interactions between methoxyphenyl groups) and hydrogen-bonding networks. Solubility can be predicted via Hansen solubility parameters (HSPiP software) using crystal lattice energy. For example, methoxy substituents enhance solubility in polar aprotic solvents but reduce thermal stability .

Q. What strategies address contradictions in biological activity across structurally similar derivatives?

  • Methodological Answer : Use principal component analysis (PCA) to cluster derivatives by substituent effects (e.g., electron-withdrawing groups on the benzyl ring vs. hydroxyl positioning). For inconsistent antimicrobial results, validate assays with clinical isolates and check for efflux pump interference via ethidium bromide accumulation tests .

Q. How can this compound serve as a precursor for complex heterocycles with enhanced bioactivity?

  • Methodological Answer : Functionalize the dihydrochromeno-pyrrole core via post-synthetic modifications. For example, react the 3,9-dione moiety with hydrazines to form pyrazolones () or employ cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Monitor regioselectivity using LC-MS and 2D NMR (HSQC, HMBC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.